molecular formula C8H13ClN2O3 B2380000 [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride CAS No. 1431965-20-6

[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride

Cat. No.: B2380000
CAS No.: 1431965-20-6
M. Wt: 220.65
InChI Key: LXFVMUFGWMRCQO-UHFFFAOYSA-N
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Description

[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a pyrazole-derived compound characterized by a pyrazole ring substituted with a 3-hydroxypropyl group at the 4-position and an acetic acid moiety at the 1-position, forming a hydrochloride salt. Its molecular formula is C₈H₁₃ClN₂O₃ (derived from the non-hydrochloride form, C₈H₁₂N₂O₃, with HCl addition), yielding a molecular weight of 220.65 g/mol . The compound’s CAS number is 1172859-19-6 (non-hydrochloride form) or 1909336-11-3 (hydrochloride form, though conflicting data exists in ) . It is typically synthesized for applications in medicinal chemistry and crystallography studies, given its hydrogen-bonding capabilities and ionic interactions due to the hydrochloride group .

Properties

IUPAC Name

2-[4-(3-hydroxypropyl)pyrazol-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3.ClH/c11-3-1-2-7-4-9-10(5-7)6-8(12)13;/h4-5,11H,1-3,6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFVMUFGWMRCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine with a 1,3-diketone, followed by cyclization and subsequent functionalization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production. Advanced techniques like flow chemistry and microwave-assisted synthesis can also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Purity CAS No. Key Features
[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride C₈H₁₃ClN₂O₃ 220.65 95% 1909336-11-3 Hydrochloride salt; hydroxypropyl and acetic acid substituents; hydrogen bonding
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.34 N/A 946386-88-5 Cyclohexyl and hydrazone groups; potential photophysical applications
5-Fluoro-1,2-benzoxazole-3-carboxylic acid C₈H₄FNO₃ 181.12 95% 1909336-11-3 Benzoxazole core; fluorinated; carboxylic acid functionality
3-Fluoro-N-[(1H-pyrazol-5-yl)methyl]pyridin-2-amine C₉H₉FN₄ 192.19 Discontinued N/A Fluorinated pyridine-pyrazole hybrid; discontinued due to synthesis challenges

Key Comparisons:

Structural Diversity: The target compound’s hydroxypropyl-acetic acid substituents contrast with fluorinated (e.g., 5-fluoro-benzoxazole) or bulky cyclohexyl groups in analogs. These differences influence solubility, crystallinity, and intermolecular interactions . The hydrochloride salt enhances ionic character, improving water solubility compared to neutral analogs like 3-cyclohexylindeno-pyrazol-hydrazone .

Hydrogen Bonding and Crystallography :

  • The hydroxypropyl group facilitates hydrogen bonding, as evidenced by graph-set analysis in crystallography studies . This contrasts with fluorinated analogs, where C–F···H interactions are weaker .
  • Tools like SHELXL and ORTEP-3 are frequently used to resolve hydrogen-bonding networks in such compounds .

Synthesis and Stability :

  • The discontinuation of 3-fluoro-N-[(1H-pyrazol-5-yl)methyl]pyridin-2-amine highlights challenges in stabilizing fluorinated pyrazole derivatives, whereas the target compound’s hydrochloride form offers better stability .

Toxicological Data: Limited toxicity data exist for many analogs, including the target compound and 3-cyclohexylindeno-pyrazol-hydrazone, necessitating caution in handling .

Biological Activity

[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, interactions with various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a hydroxypropyl group and an acetic acid moiety. Its molecular formula is C8H12ClN2O3C_8H_{12}ClN_2O_3 and it has a molecular weight of approximately 220.75 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives are known to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : These compounds may interact with specific receptors, influencing cellular signaling pathways.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

StudyFindings
Soliman et al. (1987)Identified pyrazole derivatives as effective COX inhibitors, suggesting potential for treating inflammation-related disorders.
Feid-Allah et al. (1981)Reported hypoglycemic activity linked to pyrazole compounds, indicating broader therapeutic potentials beyond inflammation.

Antiviral Activity

Recent molecular docking studies suggest that similar pyrazole compounds can interact effectively with viral RNA polymerases, inhibiting viral replication.

  • Case Study : A study demonstrated that a related compound exhibited significant anti-influenza activity with an EC50 value of 11.38 µM against H1N1 strains, indicating potential applications in antiviral therapies .

Structure-Activity Relationship (SAR)

The biological activity of [4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride can be influenced by structural modifications:

  • Hydroxypropyl Group : Enhances solubility and may improve interaction with biological targets.
  • Acetic Acid Moiety : Contributes to the overall polarity and potential for receptor binding.

Research Findings

A comprehensive analysis of the literature reveals the following key findings regarding the biological activities of this compound:

  • Anti-inflammatory Potential : Demonstrated through various assays that measure COX inhibition.
  • Antiviral Properties : Effective against multiple strains of influenza virus.
  • Cytotoxicity Studies : Initial findings suggest low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

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